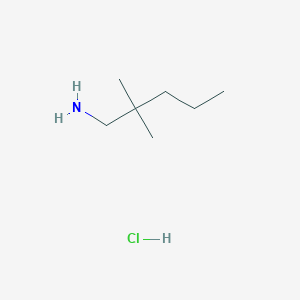
2,2-Dimethylpentan-1-amine hydrochloride
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpentan-1-amine hydrochloride is not yet fully understood. However, it is believed that this compound acts as a proton donor, donating a proton to the target molecule, resulting in the formation of a new bond. This process is known as proton transfer, and is a common reaction in organic chemistry.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can act as a proton donor, which can affect the biochemical and physiological processes of the target molecule. Additionally, this compound can act as a catalyst in organic reactions, which can affect the rate of reaction and the products of the reaction.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Dimethylpentan-1-amine hydrochloride in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. The limitations of using this compound in laboratory experiments include its potential for toxicity and its potential to react with other compounds in the reaction mixture.
Orientations Futures
For research involving 2,2-Dimethylpentan-1-amine hydrochloride include further investigations into its mechanism of action and its biochemical and physiological effects. Additionally, further research into the use of this compound in the synthesis of organometallic compounds and polymers for medical applications is needed. Additionally, further research into the use of this compound in the synthesis of dyes and polymers for industrial applications is needed. Finally, further research into the safety and toxicity of this compound is needed, as well as research into the optimal conditions for its use in laboratory experiments.
Applications De Recherche Scientifique
2,2-Dimethylpentan-1-amine hydrochloride has been used in a variety of scientific research applications. In particular, it has been used in the synthesis of organometallic compounds, such as palladium complexes, and as a catalyst in organic reactions. It has also been used in the synthesis of polymers for medical applications, including drug delivery systems and tissue engineering. Additionally, this compound has been used in the synthesis of dyes and polymers for industrial applications.
Propriétés
IUPAC Name |
2,2-dimethylpentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-4-5-7(2,3)6-8;/h4-6,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPXEKHUHYAEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)






